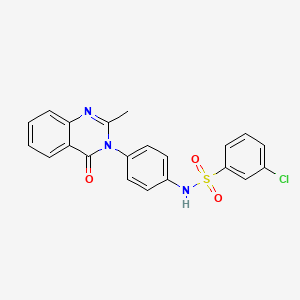

3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

描述

3-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a substituted benzene ring via a sulfonamide group. This compound is part of a broader class of sulfonamide-quinazolinone hybrids investigated for their carbonic anhydrase (CA) inhibitory, antimicrobial, and anti-inflammatory properties .

属性

IUPAC Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITVOPFYWNXQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

Introduction of the sulfonamide group: This step often involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base.

Chlorination: The final step may involve the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinazolinone moiety.

Reduction: Reduction reactions could target the nitro groups if present or reduce the quinazolinone to a dihydroquinazoline.

Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Potential therapeutic agent for treating diseases like cancer, bacterial infections, or inflammatory conditions.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, it might:

Inhibit enzyme activity: By binding to the active site or allosteric site of an enzyme.

Modulate receptor activity: By acting as an agonist or antagonist at receptor sites.

Disrupt cellular processes: By interfering with DNA replication, protein synthesis, or cell signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be contextualized against related sulfonamide-quinazolinone derivatives. Key comparisons include:

Structural Modifications and Physicochemical Properties

Limitations and Opportunities

- Gaps in Data : Melting points, solubility, and in vivo pharmacokinetic data for the target compound are unavailable in the provided evidence, limiting direct comparisons.

- Opportunities for Optimization : Introducing aliphatic thio groups (as in ) or fluorinated benzene rings () could enhance CA inhibition or bioavailability, respectively .

生物活性

3-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its structure features a quinazolinone moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.83 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related sulfonamides have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL . The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

Anticancer Activity

The compound's potential as an anticancer agent is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to target proteins, leading to apoptosis in cancer cells. The structure of the quinazolinone moiety is essential for this activity as it enhances interactions with biological targets.

Anti-inflammatory Activity

In vivo studies have demonstrated that compounds related to this sulfonamide exhibit significant anti-inflammatory effects, such as reducing carrageenan-induced rat paw edema by up to 94% . This effect is likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides, including derivatives of quinazolinone. The results highlighted that certain modifications in the sulfonamide structure significantly enhanced their activity against gram-positive and gram-negative bacteria .

- Anticancer Mechanism : Another research effort focused on the anticancer properties of similar compounds, demonstrating that they could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer cell survival.

常见问题

Q. What are the established synthetic routes for 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

Methodological Answer: The compound is synthesized via multi-step reactions involving quinazolinone and sulfonamide intermediates. Key steps include:

- Quinazolinone core formation : Condensation of 2-amino benzoic acid derivatives with reagents like isothiocyanates or aldehydes to form the 4-oxoquinazolin-3(4H)-yl scaffold .

- Sulfonamide coupling : Reaction of the quinazolinone intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., DMF with K₂CO₃) to introduce the sulfonamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/ethanol) are standard for isolating the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substituent positions and purity. For example, the 2-methyl group on the quinazolinone ring appears as a singlet at δ ~2.85 ppm, while sulfonamide protons resonate as broad singlets at δ ~7.5–8.0 ppm .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 364–372) .

- Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling efficiency by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions (e.g., hydrolysis) .

- Catalysts : Using DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation via nucleophilic catalysis .

- Yield challenges : Lower yields (~68–71%) in some protocols may arise from steric hindrance at the 4-phenyl position; introducing electron-withdrawing groups (e.g., Cl) on the benzene ring could improve reactivity .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Substituent variation : Systematic modification of the quinazolinone (e.g., 2-methyl vs. 2-mercapto) and sulfonamide (e.g., 3-Cl vs. 4-Cl) moieties to assess anti-inflammatory or analgesic activity .

- In vitro assays :

- COX-2 inhibition : ELISA-based screening to compare IC₅₀ values with reference drugs (e.g., Celecoxib) .

- Acute/chronic inflammation models : Carrageenan-induced paw edema (acute) and adjuvant-induced arthritis (chronic) in rodents, with activity quantified as % inhibition relative to controls .

- Data interpretation : Lower activity (~38–73.5%) compared to Indomethacin may stem from reduced bioavailability; logP calculations (e.g., using MarvinSketch) guide solubility optimization .

Q. How do molecular docking studies inform mechanistic understanding?

Methodological Answer:

- Target selection : Docking against COX-2 (PDB ID: 5KIR) or carbonic anhydrase IX (CA-IX) to predict binding modes .

- Protocol validation : Redocking co-crystallized ligands (e.g., Indomethacin) to ensure RMSD <2.0 Å .

- Key interactions :

- Sulfonamide SO₂ group forms hydrogen bonds with Arg120/Arg499 in COX-2 .

- Quinazolinone carbonyl interacts with hydrophobic pockets (e.g., Val523) .

- Energy scoring : Compounds with ΔG < −8 kcal/mol (AutoDock Vina) are prioritized for synthesis .

Q. How should discrepancies in biological activity data between studies be addressed?

Methodological Answer:

- Assay standardization : Variability in edema models (e.g., dose, observation time) impacts % inhibition; use OECD guidelines for reproducibility .

- Statistical analysis : Apply ANOVA/Tukey’s test to compare data across studies (e.g., p<0.05 for significance) .

- Structural analogs : Compare with derivatives like 3-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide , where thiol substitution enhances activity by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。